5-Chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
5-chloro-2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3S/c15-11-8-16-14(17-9-11)21-12-6-7-18(10-12)22(19,20)13-4-2-1-3-5-13/h8-9,12-13H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTUPTXPLICVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5-Chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Molecular Formula : C14H20ClN3O3S
- Molecular Weight : 345.8 g/mol
The biological activity of 5-Chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is primarily attributed to its ability to interact with specific molecular targets. The compound's structure allows it to bind effectively to enzymes and receptors, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The sulfonyl group in the compound is known for its strong interactions with enzyme active sites, leading to inhibition of various biological pathways.
- Receptor Modulation : The pyrimidine and pyrrolidine components may interact with neurotransmitter receptors, potentially influencing signaling pathways involved in various physiological processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : There is evidence indicating potential anticancer effects, possibly through the induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1: Antimicrobial Evaluation | Demonstrated significant inhibition of bacterial growth in vitro against common pathogens. |
| Study 2: Anticancer Activity | Showed induction of apoptosis in specific cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study 3: Anti-inflammatory Assay | Indicated reduction in pro-inflammatory cytokines in cell cultures treated with the compound. |
Comparative Analysis
To contextualize the biological activity of 5-Chloro-2-((1-(cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, it can be compared with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Enzyme inhibition |
| Compound B | Anticancer | Apoptosis induction |
| 5-Chloro... | Antimicrobial, Anticancer, Anti-inflammatory | Enzyme inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
